3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 4-chlorophenyl and phenylethyl groups adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, phenylacetic acid, and thiourea. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to disruption of cellular processes. For example, it can inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of inflammatory mediators. Additionally, it can interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 3-[1-(4-Methylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-[1-(4-Fluorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-[1-(4-Bromophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
These compounds share a similar core structure but differ in the substituents on the aromatic rings. The presence of different substituents can significantly influence their biological activity and chemical reactivity. For instance, the 4-chlorophenyl group in this compound may enhance its antimicrobial activity compared to other derivatives.
Properties
CAS No. |
62298-89-9 |
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Molecular Formula |
C17H14ClNOS2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14ClNOS2/c18-14-8-6-13(7-9-14)15(10-12-4-2-1-3-5-12)19-16(20)11-22-17(19)21/h1-9,15H,10-11H2 |
InChI Key |
XXECENWOPGLAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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